molecular formula C16H19N7O B2997403 N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034306-16-4

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2997403
CAS No.: 2034306-16-4
M. Wt: 325.376
InChI Key: UWLJCLBVXBQGND-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19N7O and its molecular weight is 325.376. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

Triazole derivatives are synthesized through various chemical reactions, often involving the formation of intermolecular and intramolecular hydrogen bonds, which play a critical role in stabilizing the molecular conformation and packing. For example, Shen et al. (2013) reported the synthesis of some new triazole carboxamides, with their molecular structures established by NMR, IR, MS spectra, CHN analyses, and X-ray diffraction crystallography, highlighting the significance of hydrogen bonding in the formation of triazole rings (Shen, Chen, Wu, & Dong, 2013).

Chemical Behavior and Reactivity

Triazole derivatives exhibit a range of chemical behaviors and reactivities, making them suitable for various applications in medicinal and organic chemistry. Biagi et al. (1996) explored the chemical behavior and structure of new 4-(benzotriazol-1-yl)-1,2,3-triazole derivatives, confirming their structures through chemical and spectroscopic methods. These compounds underwent common reactions to evaluate their chemical behavior, demonstrating the versatility of triazole derivatives in synthetic chemistry (Biagi, Giorgi, Livi, Scartoni, Velo, & Barili, 1996).

Applications in Drug Discovery

Triazole compounds have been identified as key functional groups in the discovery of inhibitors for various enzymes, illustrating their potential in drug discovery. For instance, Thalji et al. (2013) discovered 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the critical role of the triazine heterocycle for high potency and selectivity. This research emphasizes the importance of phenyl group substitution in reducing clearance and establishing good oral exposure, showcasing the application of triazole derivatives in medicinal chemistry (Thalji, McAtee, Belyanskaya, Brandt, Brown, Costell, Ding, Dodson, Eisennagel, Fries, Gross, Harpel, Holt, Israel, Jolivette, Krosky, Li, Lu, Mandichak, Roethke, Schnackenberg, Schwartz, Shewchuk, Xie, Behm, Douglas, Shaw, & Marino, 2013).

Novel Synthetic Methods

The development of new synthetic methods for triazole derivatives is an ongoing area of research. Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, demonstrating an innovative approach without the need for chromatographic purification. This research contributes to the field by providing a new, cost-effective method for synthesizing complex triazole derivatives (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Properties

IUPAC Name

N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c1-12(2)15(9-22-11-17-10-19-22)20-16(24)14-8-18-23(21-14)13-6-4-3-5-7-13/h3-8,10-12,15H,9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLJCLBVXBQGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.